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Compound of Interest

Compound Name:
5-methoxy Methylone

(hydrochloride)

Cat. No.: B1164679 Get Quote

Executive Summary
5-Methoxy Methylone (commonly known as 2-A1MP or βk-MMDMA) is a synthetic cathinone

and a structural analog of Methylone (bk-MDMA).[1][2] As a New Psychoactive Substance

(NPS), its identification is complicated by the existence of positional isomers, most notably 6-

Methoxy Methylone (6-MeO-bk-MDMA). These isomers share identical molecular weights (

g/mol ) and fragmentation patterns in low-resolution Mass Spectrometry (MS), making them
indistinguishable by standard GC-MS screening alone.[2]

This guide details the application of Infrared (IR) Spectroscopy—specifically Fourier Transform

Infrared (FTIR) with Attenuated Total Reflectance (ATR)—to differentiate these isomers based

on their unique vibrational fingerprints.[2] The methodology focuses on the C-H out-of-plane

(OOP) bending vibrations in the fingerprint region (600–900 cm⁻¹) and the carbonyl stretching

frequencies influenced by steric and electronic effects of the methoxy substituent position.

Structural Analysis of Isomers
To interpret the IR spectra accurately, one must understand the substitution patterns of the

aromatic ring. The methylenedioxy group is fixed at positions 3 and 4 (relative to the alkyl chain

at position 1 in the phenyl ring numbering, or positions 1 and 2 in the benzodioxole numbering).
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Target:5-Methoxy Methylone (2-A1MP)[1][2][3][4]

IUPAC Name: 1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one.[1][2][3]

[4]

Substitution Pattern: The methoxy group is at position 7 of the benzodioxole ring.[2]

Relative to the propanone chain (position 5), the methoxy group is meta.

Protons: Located at positions 4 and 6.[2] These protons are isolated from each other

(meta-relationship).[2]

Isomer:6-Methoxy Methylone[2]

IUPAC Name: 1-(6-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one.[2]

Substitution Pattern: The methoxy group is at position 6.[2] Relative to the propanone

chain (position 5), the methoxy group is ortho.

Protons: Located at positions 4 and 7.[2] These protons are para to each other across the

ring system.[2]

Structural Visualization
The following diagram illustrates the structural differences critical for IR differentiation.
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Caption: Structural comparison highlighting the substitution patterns that dictate the IR

fingerprint region.

Experimental Methodology
Sample Preparation[2]

Form: Hydrochloride salt (HCl) is the standard forensic form.[2] Free base oils may show

shifted carbonyl peaks due to the lack of hydrogen bonding with the chloride ion.[2]

Technique:ATR-FTIR (Attenuated Total Reflectance) is preferred over KBr pellets for speed

and reproducibility, avoiding hygroscopic effects.[2]

Solvent (if GC-IR): Vapor phase spectra (GC-IR) will differ from condensed phase (ATR).[2]

This guide focuses on condensed phase (ATR) data.[2]

Instrument Parameters (Recommended)
Range: 4000 – 600 cm⁻¹[2]
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Resolution: 4 cm⁻¹[2][5]

Scans: 32 (minimum) to 64 (for high signal-to-noise ratio in the fingerprint region)

Crystal: Diamond or ZnSe (Diamond preferred for durability with HCl salts)[2]

Spectral Differentiation Guide
Differentiation relies on three primary spectral zones.[2] The presence of the methoxy group

introduces C-O stretching bands and alters the aromatic C-H bending patterns compared to

unsubstituted Methylone.[2]

Zone 1: The Carbonyl Region (1670 – 1700 cm⁻¹)
The carbonyl (C=O) stretch is sensitive to the electronic environment and steric hindrance.[2]

5-Methoxy Methylone (Meta): The methoxy group is remote from the ketone chain.[2] The

carbonyl stretch typically appears near 1675–1680 cm⁻¹ (consistent with aryl ketones like

Methylone).[2]

6-Methoxy Methylone (Ortho): The methoxy group is ortho to the ketone chain.[2] This steric

crowding can twist the carbonyl out of coplanarity with the benzene ring, reducing

conjugation.[2]

Effect: Reduced conjugation typically increases the carbonyl frequency (wavenumber).[2]

Expect the C=O band to shift to a higher wavenumber (e.g., >1685 cm⁻¹) or show

broadening/splitting compared to the 5-isomer.[2]

Zone 2: The Fingerprint Region (600 – 900 cm⁻¹)
This is the most diagnostic region for positional isomers.[2] It reflects the C-H Out-of-Plane

(OOP) bending vibrations, which are determined by the number and position of adjacent

hydrogen atoms on the aromatic ring.
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Isomer
Substitution
Pattern

Proton
Arrangement

Predicted OOP
Bands (cm⁻¹)

5-MeO Methylone
1,2,3,5-

tetrasubstituted
2 Isolated H (Pos 4, 6)

830–860 cm⁻¹

(Medium/Strong)Often

two distinct bands due

to meta arrangement.

[2]

6-MeO Methylone
1,2,4,5-

tetrasubstituted
2 Isolated H (Pos 4, 7)

860–890 cm⁻¹

(Strong)Typically one

dominant, sharp band

characteristic of para-

isolated protons.[2]

Methylone (Ref) 1,2,4-trisubstituted
2 Adjacent H, 1

Isolated

887, 837, 741 cm⁻¹

(Ref [1])

Note: The 5-MeO isomer (2-A1MP) spectrum is noted to align with SWGDRUG libraries, which

often show complex fingerprinting in the 700-1000 cm⁻¹ range distinct from the simpler para-

like substitution of the 6-isomer.

Zone 3: Ether C-O Stretching (1000 – 1300 cm⁻¹)
Both isomers contain a methylenedioxy bridge and a methoxy group.[2]

Methylenedioxy: Characteristic bands at ~1030 cm⁻¹ and ~1250 cm⁻¹ (C-O-C

symmetric/asymmetric stretch).[2]

Methoxy (Ar-O-CH3): Strong band typically at 1200–1275 cm⁻¹.[2]

Differentiation: In the 6-MeO isomer, the ortho-methoxy interaction with the carbonyl may

cause the aryl-ether band to shift or merge with the methylenedioxy bands differently than in

the 5-MeO isomer. Look for peak shape changes (shoulders vs. sharp peaks) in the 1250

cm⁻¹ region.
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The following table synthesizes the expected spectral features for differentiation.

Spectral Feature
5-Methoxy
Methylone (2-
A1MP)

6-Methoxy
Methylone (Isomer)

Mechanism of
Difference

C=O Stretch ~1675–1680 cm⁻¹
>1685 cm⁻¹

(Predicted)

Steric inhibition of

resonance in 6-isomer

(Ortho effect).[2]

Aromatic C-H OOP
830–860 cm⁻¹

(Multiple bands)

860–890 cm⁻¹ (Single

dominant)

5-MeO has meta-

isolated protons; 6-

MeO has para-

isolated protons.[2]

Fingerprint Detail
Matches SWGDRUG

"2-A1MP"
Distinct from 2-A1MP

Unique crystal

packing and

vibrational modes.[2]

C-O Environment
Standard Aryl-Alkyl

Ether

Sterically Crowded

Ether

Ortho-methoxy

interaction affects

bond force constants.

[2]

Analytical Workflow
To ensure high-confidence identification, follow this decision logic.
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Unknown Sample
(Suspected Methoxy-Methylone)

Sample Prep:
Direct ATR (HCl Salt)

No solvent extraction needed

Acquire FTIR Spectrum
(4000-600 cm⁻¹, 4 cm⁻¹ res)
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(Ortho-isomer)

Yes (Steric Shift)

Pattern Analysis

Simple/Para Pattern
(Strong single band)

Probable
5-Methoxy Methylone

(2-A1MP)
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Caption: Step-by-step IR interpretation logic for distinguishing methoxy-methylone isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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